molecular formula C21H17N3O4S B2660292 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 1058471-34-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2660292
CAS No.: 1058471-34-3
M. Wt: 407.44
InChI Key: ZDHLBNFEYXAVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linking two key pharmacophores: a benzo[d][1,3]dioxol-5-yloxy group and an imidazo[2,1-b]thiazol-6-yl-substituted phenyl ring. The benzo[d][1,3]dioxole moiety is a bicyclic aromatic ether known for enhancing metabolic stability and bioavailability in drug design, while the imidazo[2,1-b]thiazole system is a fused heterocycle frequently associated with kinase inhibition and enzyme modulation (e.g., sirtuin activation). The propanamide linker likely contributes to conformational flexibility and target binding.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13(28-16-6-7-18-19(10-16)27-12-26-18)20(25)22-15-4-2-14(3-5-15)17-11-24-8-9-29-21(24)23-17/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHLBNFEYXAVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS Number: 1058471-34-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H17N3O4S
  • Molecular Weight : 407.4 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety and an imidazo[2,1-b]thiazole group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with imidazo[2,1-b]thiazole structures often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that similar compounds demonstrated selective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 2.03 μM to 7.05 μM against different strains . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity by facilitating interaction with microbial targets.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various in vitro studies. For instance, derivatives of imidazo[2,1-b]thiazoles have shown promising results in inhibiting tumor growth. One study reported that compounds with similar structures exhibited IC50 values as low as 0.53 μM against cancer cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors or proteins within cells, leading to a cascade of biochemical events that result in therapeutic effects.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study 1Antitubercular ActivityIC50 values ranged from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis .
Study 2Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 0.53 μM .
Study 3Enzyme InhibitionSuggested potential as a kinase inhibitor based on structural similarities with known inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole Derivatives

Several compounds in the evidence share the benzo[d][1,3]dioxole motif but differ in the substituents and core scaffolds:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Elemental Analysis (C/H/N, Theoretical vs. Experimental)
Target Compound Propanamide Benzo[d][1,3]dioxol-5-yloxy; Imidazo[2,1-b]thiazol-6-yl-phenyl N/A* N/A* N/A*
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine Piperazine Benzo[d][1,3]dioxol-5-yloxymethyl; 2,4-Difluorophenyl 67 169–170 C: 62.25% vs. 62.41%; H: 5.42% vs. 5.40%; N: 5.38% vs. 5.24%
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine Piperazine Benzo[d][1,3]dioxol-5-yloxymethyl; 4-Bromophenyl 72 177–178 C: 54.95% (Br-containing)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzoimidazole Benzo[d][1,3]dioxol-5-yloxy; Fluorine; Substituted phenyl N/A N/A N/A

Notes:

  • Piperazine derivatives (e.g., compounds in ) exhibit moderate yields (55–82%) and melting points (164–203°C), suggesting comparable synthetic feasibility.
Analogues with Imidazo[2,1-b]thiazole Moieties

Compounds containing the imidazo[2,1-b]thiazole core are often linked to sirtuin (SIRT) modulation:

Compound Name/ID Structure Key Features Pharmacological Activity
Target Compound Propanamide-linked imidazo[2,1-b]thiazole Benzo[d][1,3]dioxole ether; No fluorination Unknown* (structural analogy suggests SIRT1 potential)
SRT1720 Quinoxaline-2-carboxamide linked to imidazo[2,1-b]thiazole-piperazine Piperazine substituent; Quinoxaline moiety SIRT1 agonist (EC₅₀ = 0.16 μM)
SRT2104 Thiazolecarboxamide with morpholinylmethyl substitution Morpholine substituent; Pyridine ring SIRT1 activator (brain-penetrant)
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b]thiazol-6-yl]phenyl]naphthalene-2-carboxamide Naphthalene-carboxamide linker Hydroxypyrrolidine substitution SIRT1 agonist

Key Differences :

  • Target Compound lacks the quinoxaline or naphthalene moieties present in SRT1720/SRT2183, which are critical for SIRT1 binding. Instead, its benzo[d][1,3]dioxole group may confer distinct pharmacokinetic properties.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data
  • Benzo[d][1,3]dioxole-containing compounds :
    • 1H-NMR : Aromatic protons in the benzo[d][1,3]dioxole ring appear as doublets at δ 6.6–7.2 ppm.
    • 13C-NMR : The methyleneoxy group (OCH₂) resonates at δ 60–65 ppm.
  • Imidazo[2,1-b]thiazole derivatives :
    • 1H-NMR : Protons on the thiazole ring show signals at δ 7.5–8.5 ppm.
    • 13C-NMR : The fused imidazo-thiazole carbons appear at δ 110–150 ppm.
Elemental Analysis
  • Piperazine-based benzo[d][1,3]dioxole derivatives (e.g., ) show <1% deviation between theoretical and experimental C/H/N values.
  • Bromine-containing analogues (e.g., ) exhibit lower carbon content (54.95%) due to heavy atom inclusion.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including coupling reactions and heterocyclic ring formation. For example, General Procedure B (as described in similar compounds) involves reacting intermediates like benzo[d][1,3]dioxol derivatives with thiazole-containing amines under controlled conditions. Key factors include:

  • Use of catalysts (e.g., CuH for enantioselective steps) .
  • Temperature control (reflux conditions for cyclization) .
  • Solvent selection (e.g., Et₂O/pentane for purification) .
  • Yield optimization via stepwise addition and pH adjustments .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Intermediate couplingCuH catalysis, (S)-DTBM-SEGPHOS63%
CyclizationReflux in ethanol, glacial acetic acid69%

Q. How should researchers handle solubility challenges during in vitro and in vivo studies?

  • Stock solutions: Use DMSO for initial dissolution (e.g., 12.5 mg/mL in DMSO for similar compounds) .
  • In vivo formulations: Prepare via sequential solvent addition (e.g., DMSO → PEG300 → Tween 80 → ddH₂O) to ensure stability and clarity .
  • Storage: Maintain at -20°C for short-term (1 month) and -80°C for long-term stability .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation: ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., benzo[d][1,3]dioxol and imidazothiazole moieties) .
  • Purity assessment: HPLC or mass spectrometry to ensure ≥95% purity .
  • Crystallinity: X-ray diffraction for solid-state structure analysis (if crystals are obtainable) .

Advanced Research Questions

Q. How can enantioselective synthesis be applied to derivatives of this compound?

Enantioselective CuH-catalyzed hydroalkylation is effective for introducing stereochemistry. For example:

  • Use (S)-DTBM-SEGPHOS as a chiral ligand to achieve >60% yield with high enantiomeric excess .
  • Optimize reaction time (e.g., 36 hours) and solvent systems (e.g., pentane/Et₂O) for efficient purification .

Q. What strategies minimize byproducts during synthesis?

  • Stepwise intermediate isolation: Purify intermediates (e.g., benzo[d][1,3]dioxol-5-yloxy precursors) before coupling to reduce side reactions .
  • Byproduct suppression: Use scavengers (e.g., molecular sieves) to absorb reactive byproducts like HCl .
  • Temperature modulation: Gradual heating (e.g., 0°C → room temperature) during coupling steps .

Q. How do structural modifications to the imidazothiazole moiety affect biological activity?

  • Substitution patterns: Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability, as seen in analogous compounds .
  • Heterocyclic expansion: Replacing thiazole with triazole improves binding affinity in enzyme inhibition assays .

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationBiological ImpactReference
Fluorination at C-6Increased CYP450 resistance
Thiazole → Triazole swapEnhanced kinase inhibition

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies: Use software like AutoDock Vina to model binding poses with target proteins (e.g., benzimidazole derivatives show π-π stacking in active sites) .
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Methodological Notes

  • Data synthesis: Insights derived from analogous compounds in peer-reviewed papers and theses.
  • Experimental validation: Always cross-verify synthetic and analytical data with independent replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.